O-Carbamoylhydroxylamine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: O-Carbamoylhydroxylamine can be synthesized through several methods. One common approach involves the reaction of hydroxyurea with an alkali metal cyanate, such as potassium cyanate, in the presence of sulfuric acid . The reaction is typically carried out at controlled temperatures, followed by deionization and recrystallization to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions: O-Carbamoylhydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nitrones.
Reduction: It can be reduced to form amines.
Substitution: It can participate in substitution reactions with alkyl isocyanates or cyanic acid.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Alkyl isocyanates and cyanic acid are typical reagents for substitution reactions.
Major Products Formed:
Oxidation: Formation of nitrones.
Reduction: Formation of primary amines.
Substitution: Formation of N,O-dicarbamoylhydroxylamines.
Scientific Research Applications
O-Carbamoylhydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds.
Biology: It plays a role in the study of enzyme mechanisms and protein modifications.
Industry: It is used in the production of synthetic lipid membranes and other industrial chemicals.
Mechanism of Action
The mechanism of action of O-Carbamoylhydroxylamine involves its ability to form stable intermediates with various biological molecules. It can interact with enzymes and proteins, leading to modifications that alter their activity. The compound’s reactivity with nucleophiles and electrophiles makes it a versatile tool in biochemical studies .
Comparison with Similar Compounds
N-Hydroxyurea (H$_{2}$NCONHOH): Another isomer of O-Carbamoylhydroxylamine with similar chemical properties.
O-Benzoylhydroxylamine: A related compound used in similar chemical reactions.
Uniqueness: this compound is unique due to its dual isomeric forms and its ability to participate in a wide range of chemical reactions. Its versatility in forming stable intermediates and its applications in various fields make it a compound of significant interest.
Properties
IUPAC Name |
amino carbamate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH4N2O2/c2-1(4)5-3/h3H2,(H2,2,4) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVHKZGYFKJRXBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(N)ON | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH4N2O2 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218452 | |
Record name | Hydroxylamine, O-(aminocarbonyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
76.055 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683-62-5 | |
Record name | Azanyl carbamate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=683-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hydroxylamine, O-carbamoyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000683625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hydroxylamine, O-(aminocarbonyl)- (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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